- C-N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate: synthesis of carbazole alkaloids, RSC Advances, 2014, 4(10), 4960-4969
Cas no 97931-41-4 (Methyl 9H-carbazole-3-carboxylate)
97931-41-4 structure
Product Name:Methyl 9H-carbazole-3-carboxylate
CAS-Nr.:97931-41-4
MF:C14H11NO2
MW:225.242643594742
MDL:MFCD17214817
CID:837382
PubChem ID:504069
Update Time:2024-10-25
Methyl 9H-carbazole-3-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl 9H-carbazole-3-carboxylate
- METHYL 3-CARBAZOLECARBOXYLATE
- 3-methoxycarbonylcarbazole
- 9-carbomethoxyfluorene
- 9H-carbazole-3-carboxylic acid methyl ester
- 9H-fluorene-9-carboxylic acid methyl ester
- 9-methoxycarbonylfluorene
- Carbazol-3-carbonsaeure-methylester
- carbazole-3-carboxylic acid methyl ester
- Fluoren-9-carbonsaeure-methylester
- fluorene-9-carboxylic acid methyl ester
- methyl 9-fluorene-9-carboxylate
- methyl carbazole-3-carboxylate
- Carbazole-3-carboxylic acid, methyl ester (6CI)
- MFCD17214817
- FS-9218
- HY-N3288
- 97931-41-4
- 9H-Carbazole-3-carboxylic acid, methyl ester
- CHEMBL446253
- AKOS022184723
- DTXSID701306696
- SCHEMBL71508
- HJB8UH38NS
- Z3241269237
- EN300-18840943
- CHEBI:178582
- LZXXHWWSVRIDGR-UHFFFAOYSA-N
- Methyl3-carbazolecarboxylate
- SY254417
- Carbazole-3-carboxylic acid, methyl ester (6CI); Methyl 9H-carbazole-3-carboxylate
- BDBM50259669
- CS-0023813
- Carbazole-3-carboxylic acid, methyl ester
- [ "" ]
- DB-091248
-
- MDL: MFCD17214817
- Inchi: 1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3
- InChI-Schlüssel: LZXXHWWSVRIDGR-UHFFFAOYSA-N
- Lächelt: O=C(C1C=C2C(NC3C2=CC=CC=3)=CC=1)OC
Berechnete Eigenschaften
- Genaue Masse: 225.07900
- Monoisotopenmasse: 225.078978594g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 2
- Komplexität: 305
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topologische Polaroberfläche: 42.1Ų
Experimentelle Eigenschaften
- Farbe/Form: Yellow powder
- Schmelzpunkt: 175-177°C
- PSA: 42.09000
- LogP: 3.10770
Methyl 9H-carbazole-3-carboxylate Sicherheitsinformationen
- Lagerzustand:Speicher bei Raumtemperatur, 2-8 ℃ ist besser
Methyl 9H-carbazole-3-carboxylate Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
Methyl 9H-carbazole-3-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY254417-5g |
Methyl 9H-Carbazole-3-carboxylate |
97931-41-4 | ≥95% | 5g |
¥8500.00 | 2025-04-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4529-1 mg |
Methyl 3-carbazolecarboxylate |
97931-41-4 | 1mg |
¥2035.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M96170-5 mg |
Methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 5mg |
¥4000.0 | 2021-09-08 | ||
| eNovation Chemicals LLC | D779746-5g |
Methyl 9H-Carbazole-3-carboxylate |
97931-41-4 | 95% | 5g |
$980 | 2024-07-20 | |
| Enamine | EN300-18840943-0.05g |
methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 95.0% | 0.05g |
$76.0 | 2025-02-19 | |
| Enamine | EN300-18840943-0.1g |
methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 95.0% | 0.1g |
$113.0 | 2025-02-19 | |
| Enamine | EN300-18840943-0.25g |
methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 95.0% | 0.25g |
$162.0 | 2025-02-19 | |
| Enamine | EN300-18840943-0.5g |
methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 95.0% | 0.5g |
$310.0 | 2025-02-19 | |
| Enamine | EN300-18840943-1.0g |
methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 95.0% | 1.0g |
$414.0 | 2025-02-19 | |
| Enamine | EN300-18840943-2.5g |
methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 95.0% | 2.5g |
$810.0 | 2025-02-19 |
Methyl 9H-carbazole-3-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ; 3 h, 130 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 2 d, 1 atm, rt
Referenz
- Regiochemical Switching in Diels-Alder Cycloadditions by Change in Oxidation State of Removable Diene Sulfur Substituents. Synthesis of Carbazoles by Sequential Heteroannulation and Diels-Alder Cycloaddition, Journal of Organic Chemistry, 2003, 68(8), 3299-3302
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate Solvents: Toluene ; 12 - 24 h, 100 °C
Referenz
- Mild and Efficient Synthesis of Functionalized Carbazoles via a DBU-Assisted Sequence Involving Cu- and Pd-Catalyzed Coupling Reactions, ChemistrySelect, 2019, 4(21), 6598-6605
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Acetic acid ; 20 h, 120 °C
Referenz
- Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling: Synthesis and Mechanistic Study, Journal of Organic Chemistry, 2009, 74(13), 4720-4726
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 10 h, rt
1.2 Catalysts: Tricyclohexylphosphine , Palladium diacetate ; rt → 100 °C; 1 d, 100 °C
1.2 Catalysts: Tricyclohexylphosphine , Palladium diacetate ; rt → 100 °C; 1 d, 100 °C
Referenz
- Synthesis of carbazoles and dibenzofurans via cross-coupling of o-iodoanilines and o-iodophenols with silylaryl triflates and subsequent Pd-catalyzed cyclization, Tetrahedron, 2007, 63(2), 347-355
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Cupric acetate Catalysts: Palladium diacetate Solvents: Pivalic acid , Toluene ; 24 h, 140 °C
Referenz
- Ligand-Free Pd-Catalyzed Domino Synthesis of Carbazoles via Dehydrogenative Aromatization/C(sp2)-C(sp2) Coupling Sequence, Organic Letters, 2016, 18(6), 1278-1281
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Palladium diacetate Solvents: Acetic acid ; 1 h, reflux
Referenz
- Mastering tricyclic ring systems for desirable functional cannabinoid activity, European Journal of Medicinal Chemistry, 2013, 69, 881-907
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: tert-Butyl nitrite Solvents: 1,2-Dichloroethane ; 10 min, rt
1.2 Reagents: Oxygen ; 10 min, rt; 24 h, rt
1.2 Reagents: Oxygen ; 10 min, rt; 24 h, rt
Referenz
- Visible-Light-Induced Synthesis of Carbazoles by in Situ Formation of Photosensitizing Intermediate, Organic Letters, 2017, 19(7), 1906-1909
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Palladium Solvents: Dimethyl sulfoxide ; 25 min, 180 °C
Referenz
- Direct arylation-based synthesis of carbazoles using an efficient palladium nanocatalyst under microwave irradiation, International Electronic Conference on Synthetic Organic Chemistry, 2020, (2020), 1-11
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: [2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]-N,N-dimethylbenzenamine]chlor… Solvents: Methanol ; rt → 0 °C
1.2 Reagents: Silver hexafluoroantimonate ; 24 h, 80 °C
1.2 Reagents: Silver hexafluoroantimonate ; 24 h, 80 °C
Referenz
- Ligand-Enabled Gold-Catalyzed C(sp2)-N Cross-Coupling Reactions of Aryl Iodides with Amines, Organic Letters, 2019, 21(19), 8101-8105
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Pivalic acid , Potassium carbonate Catalysts: Palladium diacetate ; 17 h, 110 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Method for preparing carbazole derivative with phenolic compound, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 min, rt; 60 min, 100 °C
Referenz
- Microwave-assisted synthesis of functionalized carbazoles via palladium-catalyzed aryl C-H activation and study of their interactions with calf-thymus DNA, Synthetic Communications, 2022, 52(18), 1834-1855
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Toluene ; 23 °C; 24 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- First Inverse Electron-Demand Diels-Alder Methodology of 3-Chloroindoles and Methyl Coumalate to Carbazoles, Organic Letters, 2014, 16(4), 1124-1127
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 1 h, reflux
Referenz
- Synthesis of Carbazoles by a Diverted Bischler-Napieralski Cascade Reaction, Organic Letters, 2021, 23(8), 3100-3104
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Palladium Solvents: Dimethyl sulfoxide ; 25 min, 180 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Referenz
- Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst, Synthesis, 2021, 53(21), 4048-4058
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Palladium diacetate Solvents: Acetic acid ; 1 h, 120 °C
Referenz
- Preparation of carbazolamide derivative or salts as imhibitor of RORγt, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Palladium diacetate Solvents: Acetic acid ; 1 h, reflux
Referenz
- Carbazoles and azacarbazoles as cannabinoid receptor modulators and their preparation and use for the treatment of diseases, United States, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Solvents: Toluene ; rt → 110 °C
Referenz
- The synthetic studies of carbazole alkaloids, Heterocycles, 2015, 91(9), 1752-1762
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , X-Phos Solvents: Toluene ; 1 h, 100 °C; 100 °C → rt
1.2 Reagents: Oxygen Solvents: Acetic acid ; 10 h, 100 °C
1.2 Reagents: Oxygen Solvents: Acetic acid ; 10 h, 100 °C
Referenz
- Preparation of 9H-carbazole and 9H-pyrido[3,4-b]indole derivatives as Eg5 inhibitors, Japan, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Catalysts: Dabco Solvents: Dimethylformamide ; 4 h, 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referenz
- An Improved Synthesis of Carbazoles via Domino Reaction of N-Protected-2-methylindoles with DMF-DMA/DMA-DMA, Journal of Heterocyclic Chemistry, 2012, 49(4), 913-918
Methyl 9H-carbazole-3-carboxylate Raw materials
- (dimethoxymethyl)dimethylamine
- Methyl 4-amino-3-iodobenzoate
- Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
- methyl 4-(phenylamino)benzoate
- Methyl 4-aminobenzoate
- Methyl 4-bromo-3-chlorobenzoate
- Methyl 3-iodo-4-(phenylamino)benzoate
- 1,1-Dimethylethyl 2-ethenyl-3-(3-methoxy-3-oxo-1-propen-1-yl)-1H-indole-1-carboxylate
- [1,1'-Biphenyl]-3-carboxylic acid, 2',6-diamino-, methyl ester
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- 1,2-Diiodobenzene
- 9H-Carbazole-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester
- 9H-Carbazole-3,9-dicarboxylic acid, 3-methyl 9-(phenylmethyl) ester
- Methyl (2E)-3-[2-methyl-1-(phenylsulfonyl)-1H-indol-3-yl]-2-propenoate
Methyl 9H-carbazole-3-carboxylate Preparation Products
Methyl 9H-carbazole-3-carboxylate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:97931-41-4)Methyl 9H-carbazole-3-carboxylate
Bestellnummer:A1204490
Bestandsstatus:in Stock
Menge:5mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:53
Preis ($):197.0
Email:sales@amadischem.com
Methyl 9H-carbazole-3-carboxylate Verwandte Literatur
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97931-41-4)Methyl 9H-carbazole-3-carboxylate
Reinheit:99%
Menge:5mg
Preis ($):197.0